1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMIFDKUNJONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1SC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methoxy-6-methylsulfanylbenzaldehyde as a precursor, which undergoes a condensation reaction with an appropriate ketone under acidic or basic conditions to form the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s chemical reactivity and biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and oxidation state, leading to divergent properties:
Key Observations :
- Electron Effects : The methylsulfanyl (SMe) group in the target compound is less electron-withdrawing than sulfonyl (SO₂) groups but more lipophilic than methoxy (OCH₃) groups .
- Positional Influence : Hydroxyl at position 2 enhances hydrogen bonding, while substituents at position 6 (e.g., SMe vs. OCH₃) modulate steric and electronic interactions .
Physicochemical Properties
Comparative data on solubility, melting points, and spectral properties:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylation efficiency |
| Temperature | 0–5°C (for exothermic steps) | Reduces side reactions |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Basic: How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves bond angles and confirms substitution patterns. For example, the dihedral angle between the hydroxy-methoxy-phenyl and methylsulfanyl groups should align with reported values (~15–25°) .
Advanced: How should researchers address contradictory analytical data, such as variable impurity levels across batches?
Answer:
Discrepancies in impurity profiles (e.g., 0.1% vs. 1.94% 1-(2-hydroxy-4-methoxyphenyl)ethanone ) arise from:
- Incomplete purification : Implement gradient washing with cold ethanol to remove polar byproducts.
- Analytical method calibration : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. Cross-validate with GC-MS for volatile impurities.
- Batch documentation : Track synthesis parameters (e.g., washing duration, solvent ratios) to correlate with impurity levels .
Advanced: What experimental designs are suitable for evaluating the compound’s biological activity, such as antimicrobial potential?
Answer:
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Antioxidant activity : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid controls .
- Mechanistic studies :
- Enzyme inhibition : Use fluorescence quenching to assess binding to cytochrome P450 or acetylcholinesterase .
- ROS detection : Quantify reactive oxygen species (ROS) in cell lines using fluorogenic probes (e.g., DCFH-DA) .
Q. Table 2: Biological Assay Design
| Assay Type | Key Parameters | Reference Standard |
|---|---|---|
| MIC | 24-hour incubation, 37°C | Gentamicin (1–10 µg/mL) |
| DPPH Scavenging | 30-min reaction, λ = 517 nm | Ascorbic acid (IC₅₀ = 5–10 µM) |
Advanced: How can computational modeling predict the compound’s reactivity in material science applications?
Answer:
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer behavior in polymer matrices. The methylsulfanyl group enhances electron-donating capacity, suitable for conductive materials .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for drug development .
- Solubility prediction : Use COSMO-RS models to optimize solvent systems for thin-film deposition .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (flash point: 131.5°C ).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How do substitution patterns (e.g., methoxy vs. methylsulfanyl) influence physicochemical properties?
Answer:
- LogP : The methylsulfanyl group increases lipophilicity (LogP ~3.7 ) compared to analogs with hydroxy groups (LogP ~1.5 ), affecting membrane permeability.
- Thermal stability : Methoxy groups reduce melting points (~120–130°C) versus halogenated analogs (~150°C ).
- Hydrogen bonding : The 2-hydroxy group facilitates crystal packing, as shown in X-ray diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
